

An In-depth Technical Guide to the Natural Sources and Occurrence of Nigerose

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Compound of Interest

Compound Name: *Nigerose*

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Introduction

Nigerose, also known as sakebiose, is a disaccharide composed of two glucose units linked by an α -1,3-glycosidic bond. As a rare sugar, it is not as abundant in nature as sucrose or maltose, but its unique structural properties and potential biological activities have garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of **nigerose**, its quantitative occurrence, and detailed methodologies for its extraction, identification, and quantification.

Nigerose is found in a variety of natural products, most notably in honey, Japanese sake, and as a structural component of the polysaccharide nigeran, which is produced by certain fungi. Its presence in these sources is a result of specific enzymatic activities or chemical processes. Understanding the natural distribution and concentration of **nigerose** is crucial for research into its potential applications as a prebiotic, an immunomodulator, or a functional food ingredient.

This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the properties and applications of **nigerose**.

Natural Sources and Occurrence of Nigerose

Nigerose is found in several natural sources, with its concentration varying depending on the origin and processing of the material. The primary natural occurrences are in honey, fermented beverages like Japanese sake, and as a constituent of fungal polysaccharides.

Honey

Honey is a complex mixture of sugars, with fructose and glucose being the most abundant. It also contains a variety of minor oligosaccharides, including **nigerose**.^{[1][2]} The presence of **nigerose** in honey is attributed to the enzymatic activity of α -glucosidases from bees and to non-enzymatic acid-catalyzed reversion reactions of glucose.^[2] The concentration of **nigerose** in honey is generally low and can vary significantly based on the floral source, geographical origin, and storage conditions of the honey.

Japanese Sake

Japanese sake, a traditional alcoholic beverage brewed from rice, is another notable source of **nigerose**.^[3] During the fermentation process, enzymes produced by the koji mold (*Aspergillus oryzae*), particularly α -glucosidases, act on the starch-derived glucose and maltose, leading to the formation of various oligosaccharides, including **nigerose**.^[4] The concentration of oligosaccharides in sake, including disaccharides like **nigerose**, can range from 200 to 2000 ppm.

Fungal Polysaccharides (Nigeran)

Nigerose is a fundamental repeating unit of the polysaccharide nigeran, a cell wall component of several species of fungi, most notably *Aspergillus niger*. Nigeran is a linear glucan with alternating α -(1,3) and α -(1,4)-glycosidic linkages. Partial hydrolysis of nigeran, either through enzymatic or acidic methods, yields **nigerose**. The cell wall of *Aspergillus niger* is composed of 73-83% neutral carbohydrates, with nigeran being a significant component.

Quantitative Data on Nigerose Occurrence

The following table summarizes the available quantitative data on the concentration of **nigerose** in various natural sources. It is important to note that these values can vary significantly.

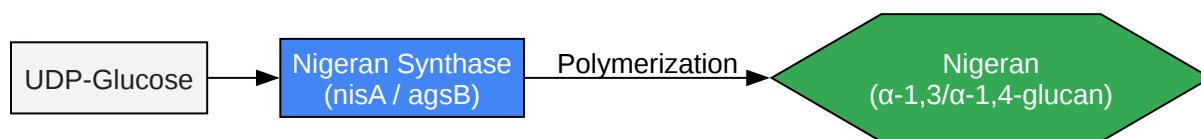
Natural Source	Specific Variety/Condition	Nigerose Concentration	Reference(s)
Honey	Spanish Unifloral Honeys (general)	Quantified, but specific values not tabled	
Italian Honeys (Sulla and Citrus)	6.5 mg/g and 7.9 mg/g, respectively		
Italian Honeys (Chestnut and Acacia)	8.86 mg/g and 9.56 mg/g, respectively		
Japanese Sake	General (Oligosaccharides DP=2-8)	DP=3-8 estimated at 200-2000 ppm	
Fungal Cell Wall	Aspergillus niger	Nigeran is a major component of the cell wall, which is 73-83% carbohydrate	

Biosynthesis of Nigeran in Aspergillus niger

The primary source of **nigerose** from fungi is through the hydrolysis of nigeran. Therefore, understanding the biosynthesis of nigeran is key to understanding the natural production of its constituent disaccharide. The biosynthesis of nigeran in *Aspergillus niger* is a complex process involving specific enzymes.

Recent research has identified a key gene, nigeran synthase (nisA), which is an ortholog of the α -1,3-glucan synthase gene agsB in *Aspergillus luchuensis* and *Aspergillus niger*. This enzyme is responsible for polymerizing glucose units to form the alternating α -1,3 and α -1,4 linkages that characterize nigeran. The synthesis of α -glucans in *Aspergillus niger* is carried out by α -glucan synthase enzymes encoded by ags genes.

The proposed biosynthetic pathway involves the action of nigeran synthase on UDP-glucose as a substrate to form the nigeran polymer. The regulation of this pathway is complex and is influenced by various cellular signaling pathways, including those related to cell wall integrity.



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Biosynthesis of the nigeran polysaccharide in *Aspergillus*.

Experimental Protocols

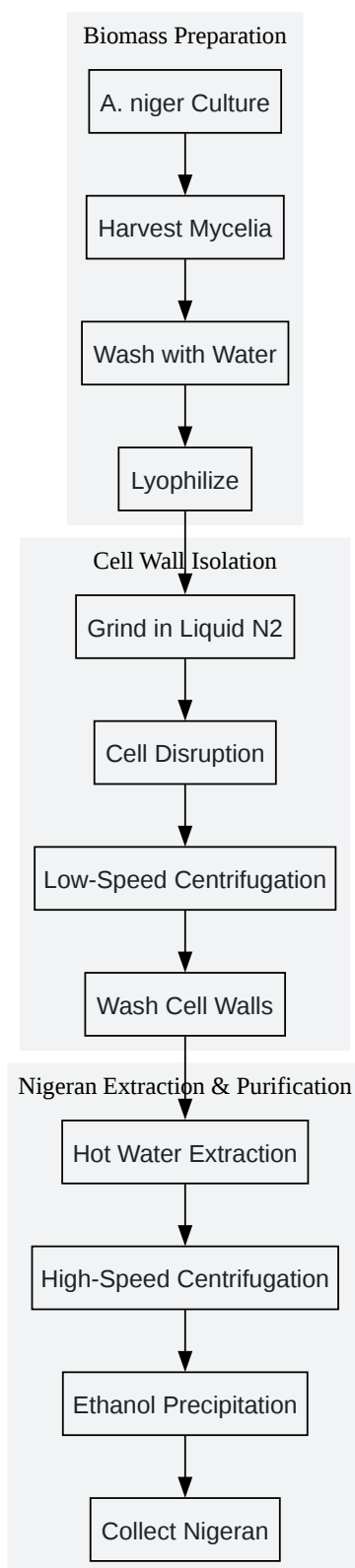
This section provides detailed methodologies for the extraction, purification, and quantification of **nigerose** from its natural sources.

Extraction and Purification of Nigeran from *Aspergillus niger*

This protocol describes a general procedure for the extraction and purification of nigeran from the mycelium of *Aspergillus niger*.

- Fungal Culture and Biomass Harvesting:
 - Culture *Aspergillus niger* in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-30°C with shaking for 5-7 days.
 - Harvest the mycelial biomass by filtration through cheesecloth or a similar filter.
 - Wash the biomass extensively with distilled water to remove any remaining medium components.
 - Lyophilize the washed biomass to obtain a dry powder.
- Cell Wall Isolation:
 - Grind the lyophilized mycelia to a fine powder in liquid nitrogen using a mortar and pestle.
 - Resuspend the powder in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) and disrupt the cells using a bead beater or sonicator.

- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the cell walls.
- Wash the cell wall pellet multiple times with the buffer and then with distilled water to remove cytoplasmic contents.
- Nigeran Extraction:
 - Extract the cell wall fraction with hot water (80-100°C) for 1-2 hours. Nigeran is soluble in hot water.
 - Centrifuge the suspension at a high speed (e.g., 10,000 x g) to pellet the insoluble cell wall debris.
 - Collect the supernatant containing the dissolved nigeran.
- Purification of Nigeran:
 - Concentrate the supernatant by rotary evaporation.
 - Precipitate the nigeran by adding 3-4 volumes of cold ethanol and incubating at 4°C overnight.
 - Collect the precipitated nigeran by centrifugation.
 - Wash the nigeran pellet with ethanol and then diethyl ether, and air-dry.



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Workflow for nigeran extraction from *Aspergillus niger*.

Hydrolysis of Nigeran to Nigerose

Nigeran can be hydrolyzed to **nigerose** using either acid or enzymatic methods.

- Acid Hydrolysis:
 - Dissolve the purified nigeran in a dilute acid solution (e.g., 0.1 N HCl).
 - Heat the solution at 80-100°C for a controlled period (e.g., 1-4 hours). The reaction time needs to be optimized to maximize **nigerose** yield and minimize further hydrolysis to glucose.
 - Neutralize the solution with a base (e.g., NaOH).
 - The resulting solution will contain a mixture of **nigerose**, glucose, and other oligosaccharides.
- Enzymatic Hydrolysis:
 - Dissolve the purified nigeran in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).
 - Add a specific nigeran-degrading enzyme, such as nigeranase (mycodextranase).
 - Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a defined period.
 - Terminate the reaction by boiling the mixture for 5-10 minutes.

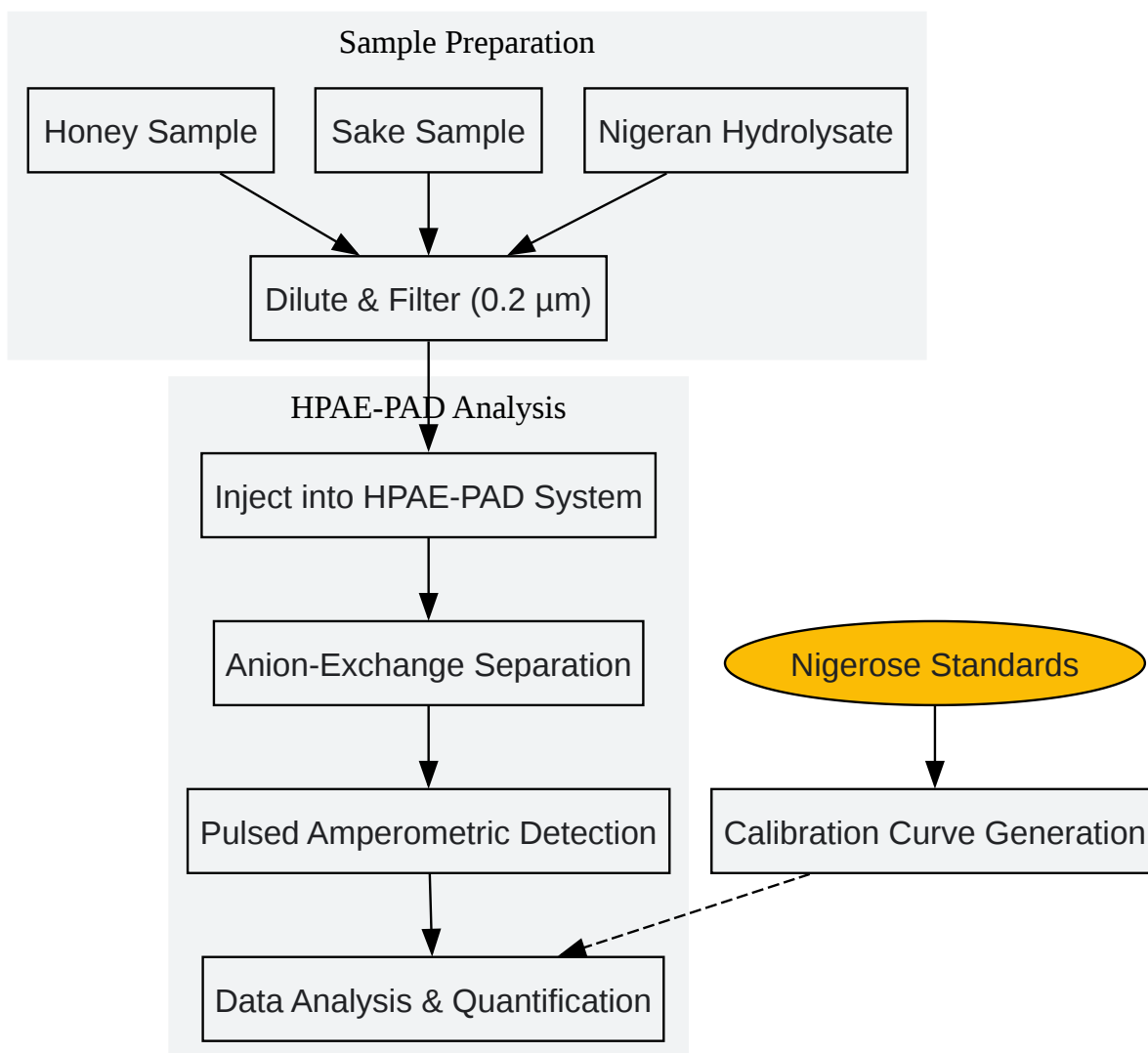
Quantification of Nigerose by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including **nigerose**, in complex matrices like honey and sake.

- Sample Preparation:

- Honey: Accurately weigh a honey sample (e.g., 0.1 g) and dissolve it in a known volume of deionized water (e.g., 100 mL) to achieve a 1:1000 dilution. Filter the solution through a 0.2 µm syringe filter before injection.
- Sake: Decarbonate the sake sample if necessary. Dilute the sample (e.g., 20-fold) with a water/acetonitrile mixture (e.g., 1:1 v/v). Filter the diluted sample through a 0.2 µm syringe filter.
- Nigeran Hydrolysate: Neutralize and dilute the hydrolysate to an appropriate concentration. Filter through a 0.2 µm syringe filter.
- Chromatographic Conditions:
 - Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
 - Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for the separation of oligosaccharides. A simple isocratic method with sodium hydroxide may also be suitable for disaccharide analysis.
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 5 - 25 µL.
- Detection:
 - Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
 - Waveform: A standard carbohydrate waveform is applied.
- Quantification:
 - Prepare a series of standard solutions of **nigerose** of known concentrations.
 - Generate a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of **nigerose** in the samples by comparing their peak areas to the calibration curve.



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Workflow for **nigerose** quantification by HPAE-PAD.

Conclusion

Nigerose is a naturally occurring rare sugar with potential applications in the food and pharmaceutical industries. Its primary natural sources include honey, Japanese sake, and the

fungal polysaccharide nigeran. The concentration of **nigerose** in these sources is variable and depends on a multitude of factors. This technical guide has provided a detailed overview of the occurrence of **nigerose**, its biosynthesis in the form of nigeran, and comprehensive experimental protocols for its extraction, purification, and quantification. The methodologies and data presented herein are intended to support further research into the biological functions and potential applications of this intriguing disaccharide. As analytical techniques continue to improve, a more detailed and quantitative understanding of the distribution of **nigerose** in nature is expected to emerge, further paving the way for its utilization in various scientific and industrial fields.

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